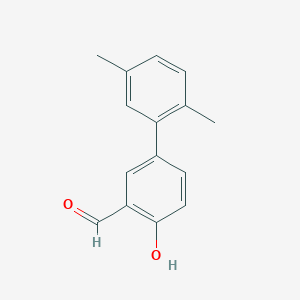

4-(2,5-Dimethylphenyl)-2-formylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,5-dimethylphenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10-3-4-11(2)14(7-10)12-5-6-15(17)13(8-12)9-16/h3-9,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXLGNKYPJVBBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00685058 | |

| Record name | 4-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111132-28-5 | |

| Record name | 4-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2,5 Dimethylphenyl 2 Formylphenol and Its Precursors

Direct Formylation Strategies for Dimethylphenols

Direct formylation involves the introduction of a formyl group (—CHO) onto an aromatic ring. For a precursor like 4-(2,5-dimethylphenyl)phenol, formylation must be highly regioselective to target the position ortho to the hydroxyl group. The electronic activation provided by the hydroxyl group strongly directs electrophiles to the ortho and para positions. wikipedia.org Since the para position is already substituted, this inherent reactivity favors the desired ortho-formylation.

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. wikipedia.org It typically employs chloroform (B151607) (CHCl₃) and a strong base, like sodium hydroxide, to generate dichlorocarbene (B158193) (:CCl₂) in situ. wikipedia.orgunacademy.com This highly electrophilic species is attracted to the electron-rich phenoxide ring, leading to ortho-substitution. wikipedia.orgnumberanalytics.com The reaction is generally conducted in a biphasic system, requiring vigorous mixing or phase-transfer catalysts to bring the reagents together. wikipedia.org

The mechanism proceeds through several steps:

Deprotonation of chloroform by the base to form the trichloromethyl anion. numberanalytics.com

Alpha-elimination of a chloride ion to generate dichlorocarbene. numberanalytics.com

The phenoxide ion, formed by deprotonation of the phenol (B47542), attacks the dichlorocarbene. wikipedia.orgunacademy.com

The resulting intermediate undergoes hydrolysis to yield the final salicylaldehyde (B1680747) derivative. wikipedia.org

While effective for simple phenols, the yields can be modest, and the regioselectivity can be influenced by substituents on the phenol ring. mychemblog.comnrochemistry.com For a sterically hindered substrate like 4-(2,5-dimethylphenyl)phenol, reaction conditions would need careful optimization to achieve a good yield of the desired 2-formyl product.

Duff Reaction: The Duff reaction is another method for the ortho-formylation of phenols, using hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid, often with glycerol (B35011) or glyceroboric acid as the solvent. wikipedia.orguni.edu The reaction requires a strongly electron-donating group, such as a hydroxyl, on the aromatic ring and preferentially formylates the ortho position. wikipedia.orgchemeurope.com The electrophilic species is an iminium ion derived from hexamine, which attacks the activated phenol ring. chemeurope.com Subsequent intramolecular redox steps and hydrolysis yield the aldehyde. wikipedia.orgchemeurope.com While the Duff reaction is known for its simplicity and exclusive ortho-selectivity in many cases, it often suffers from low yields, typically in the 15-20% range. uni.edugoogle.com However, modifications, such as the use of trimethylsilyl (B98337) chloride, have been shown to improve yields for certain substrates. ecu.edu

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to formylate activated aromatic compounds. jocpr.comijpcbs.com This reagent, a halomethyleniminium salt, is a potent electrophile. ijpcbs.com The reaction is generally mild and efficient for electron-rich substrates. ijpcbs.com Studies have shown that phenols can be successfully formylated using DMF/SOCl₂. jocpr.comresearchgate.net The reaction is often complete after refluxing for a few hours, followed by hydrolysis of the intermediate iminium salt to release the aldehyde. jocpr.com The use of micelle-forming surfactants as catalysts has been reported to enhance reaction rates. jocpr.comjocpr.comresearchgate.net

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. organic-chemistry.orgyoutube.com The hydroxyl group of a phenol can act as a DMG after in situ protection or by using specific reagents. The resulting ortho-lithiated species can then be quenched with an appropriate electrophile, such as DMF, to introduce the formyl group.

A highly efficient method for the exclusive ortho-formylation of phenols uses magnesium chloride (MgCl₂) and triethylamine (B128534) (Et₃N) with paraformaldehyde as the formyl source. orgsyn.orgorgsyn.org This procedure is known for its high regioselectivity and good yields, avoiding the formation of para-isomers. orgsyn.orgorgsyn.org The reaction is applicable to a wide range of substituted phenols, with electron-releasing groups generally enhancing the reaction rate. orgsyn.org

Typical Conditions for MgCl₂-Mediated Formylation:

| Reagent/Condition | Role/Parameter | Reference |

|---|---|---|

| Phenol Substrate | Starting Material | orgsyn.org |

| MgCl₂ | Lewis Acid Activator | orgsyn.org |

| Paraformaldehyde | Formyl Group Source | orgsyn.orgorgsyn.org |

| Triethylamine (Et₃N) | Base | orgsyn.org |

| Tetrahydrofuran (THF) | Solvent | orgsyn.org |

This method represents a practical and high-yielding alternative to classical formylation reactions for preparing salicylaldehydes. orgsyn.org

Aryl-Aryl Bond Formation via Cross-Coupling Reactions

An alternative and highly modular approach to 4-(2,5-Dimethylphenyl)-2-formylphenol involves forming the central aryl-aryl bond via a cross-coupling reaction. This strategy is one of the most powerful tools in modern organic synthesis for constructing biaryl systems. nih.govorganic-chemistry.org

The Suzuki-Miyaura coupling reaction is a cornerstone of C-C bond formation, typically involving the reaction of an organoboron compound (like a boronic acid) with an organic halide, catalyzed by a palladium complex. nih.govresearchgate.net To synthesize the target molecule, two main pathways are viable:

Coupling of (2,5-dimethylphenyl)boronic acid with a 4-halo-2-formylphenol (e.g., 4-bromo-2-hydroxybenzaldehyde).

Coupling of 4-hydroxy-3-formylphenylboronic acid with a 2-halo-1,4-dimethylbenzene (e.g., 2-bromo-1,4-dimethylbenzene).

The Suzuki reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of its reagents. nih.gov The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organoboron compound (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. wikipedia.org

The success of a cross-coupling reaction hinges on the optimization of its components, particularly the catalyst system, which consists of a palladium precursor and a supporting ligand. nih.govnih.gov

Catalyst and Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. nih.gov For sterically demanding couplings, bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines (e.g., SPhos, RuPhos, BrettPhos), are often employed to facilitate high catalyst activity and yield. nih.govbeilstein-journals.org These ligands have proven effective for a broad range of aryl halides, including less reactive aryl chlorides. nih.govnih.gov The development of palladacycle precatalysts, which are activated in situ by a base, has also been crucial for achieving efficient catalysis in Suzuki-Miyaura reactions. acs.org

Reaction Conditions: Key parameters that require optimization include the choice of base, solvent, and temperature.

Base: An inorganic base like potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) is essential for activating the boronic acid for transmetalation. nih.gov

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF) and water is commonly used. acs.org The presence of water can be crucial for achieving high catalytic efficiency in some systems. mdpi.com

Temperature: Reactions are often heated to ensure a reasonable reaction rate, with typical temperatures ranging from 65 °C to reflux. nih.gov

Recent advancements include nickel-catalyzed Suzuki couplings, which offer a practical alternative for coupling phenols directly by activating them in situ with reagents like tosyl fluoride, thus avoiding the need to pre-form an aryl halide or triflate. mdpi.comresearchgate.net

Example of Optimized Suzuki-Miyaura Reaction Conditions:

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Catalyst Precursor | Pd(PPh₃)₄ or Pd(OAc)₂ | Source of Palladium | acs.orgmdpi.com |

| Ligand | SPhos, RuPhos, PPh₃ | Stabilize Catalyst, Promote Reaction | nih.govbeilstein-journals.orgacs.org |

| Base | K₃PO₄ (aqueous) | Activate Boronic Acid | nih.govacs.org |

| Solvent | 1,4-Dioxane or THF | Dissolve Reagents | acs.org |

Through the careful selection of these methodologies and optimization of reaction conditions, chemists can efficiently assemble complex molecules like 4-(2,5-Dimethylphenyl)-2-formylphenol for various applications in research and development.

Stereochemical Control in Aryl-Aryl Linkages

The biaryl scaffold of 4-(2,5-dimethylphenyl)-2-formylphenol possesses the potential for atropisomerism, a form of stereoisomerism arising from restricted rotation around a single bond. The presence of substituents in the ortho-positions of the aryl-aryl bond—namely the hydroxyl and formyl groups on one ring and a methyl group on the other—can create a significant energy barrier to rotation. If this barrier is high enough, the molecule can be isolated as a stable pair of non-superimposable, mirror-image enantiomers (atropisomers).

Achieving stereochemical control in the synthesis of such molecules is a sophisticated challenge in modern organic chemistry. The primary strategies involve:

Catalyst-Controlled Synthesis : Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming aryl-aryl bonds. nih.gov To control stereochemistry, chiral ligands are employed in conjunction with metal catalysts (commonly palladium). These chiral ligands coordinate to the metal center, creating a chiral environment that can favor the formation of one atropisomer over the other during the crucial bond-forming step.

Substrate-Controlled Synthesis : This approach involves attaching a chiral auxiliary to one of the precursor molecules. The inherent chirality of the auxiliary directs the formation of the aryl-aryl bond, leading to a diastereomeric mixture that can be separated. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product.

Sterically Enforced Reactions : In some cases, the steric bulk of ligands on a metal catalyst can enforce a specific geometry in the transition state, leading to selective bond formation. acs.org For a molecule like 4-(2,5-dimethylphenyl)-2-formylphenol, a catalyst system with bulky ligands could be designed to selectively yield one atropisomer. acs.org

Direct C-H arylation has also emerged as a powerful, atom-economical method for biaryl synthesis. rsc.orgresearchgate.net The development of catalytic systems for enantioselective C-H activation is an active area of research and presents a promising future avenue for the stereocontrolled synthesis of complex biaryls.

Multi-Step Synthesis Pathways: Convergent and Linear Strategies

The assembly of a multi-functional molecule like 4-(2,5-dimethylphenyl)-2-formylphenol can be approached through two primary strategic plans: linear and convergent synthesis. chemistnotes.com

A linear synthesis involves the sequential modification of a single starting material through a series of steps until the final product is formed. youtube.com A plausible linear pathway could be:

Bromination : Start with 2,5-dimethylphenol (B165462) and introduce a bromine atom to yield 4-bromo-2,5-dimethylphenol.

Suzuki-Miyaura Coupling : Couple the resulting aryl bromide with 2-formyl-4-hydroxyphenylboronic acid. This step forms the key aryl-aryl bond.

Deprotection/Final Modification : If protecting groups were used for the formyl or hydroxyl functionalities, they would be removed in the final step.

Conversely, a convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in a later stage. chemistnotes.comwikipedia.org This approach is often more efficient for complex molecules. fiveable.me A convergent route could be:

Fragment A Synthesis : Prepare a 2,5-dimethylphenylboronic acid from 1-bromo-2,5-dimethylbenzene.

Fragment B Synthesis : Prepare 4-bromo-2-formylphenol. This could be achieved by the regioselective ortho-formylation of 4-bromophenol (B116583) using methods like the Duff or Casiraghi-Skattebøl formylation. researchgate.netorgsyn.orgnih.gov

Fragment Coupling : Combine Fragment A and Fragment B in a Suzuki-Miyaura cross-coupling reaction to yield the final product, 4-(2,5-dimethylphenyl)-2-formylphenol.

Table 1: Comparison of Linear and Convergent Synthesis Strategies

| Aspect | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Overall Yield | Tends to be lower, as the overall yield is the product of the yields of many sequential steps. A 70% yield over 5 steps results in a 17% overall yield. | Generally higher. Combining two fragments made in 3 steps each (longest linear sequence is 3 steps) results in a much better overall yield. wikipedia.org |

| Efficiency | Less efficient, as each step must be completed before the next can begin. youtube.com | More efficient, as fragments can be synthesized simultaneously (in parallel). fiveable.me |

| Material Loss | An error or low-yield step late in the sequence can lead to the loss of a significant amount of advanced, valuable material. | Minimizes the risk of high-value material loss, as the main fragments are combined near the end of the synthesis. |

| Purification | Can be simpler at each step as intermediates may be less complex. | The final coupling step can be more complex, potentially requiring more effort to purify the final product from unreacted fragments and byproducts. |

Green Chemistry Principles in the Synthesis of Substituted Formylphenols

The paradigm of green chemistry, which focuses on designing chemical processes that minimize environmental impact, is crucial in modern synthetic planning. joanmorais.comnih.gov This involves considering factors like atom economy, energy efficiency, and waste reduction. nih.govacs.org

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. acs.orgresearchgate.net A reaction with high atom economy is inherently less wasteful. When synthesizing the biaryl core of 4-(2,5-dimethylphenyl)-2-formylphenol, different methods for aryl-aryl bond formation have vastly different atom economies.

Traditional Cross-Coupling (e.g., Suzuki) : While highly effective, the Suzuki reaction requires a pre-functionalized arene (e.g., an organoborane) and generates stoichiometric amounts of salt byproducts. rsc.org

Direct C-H Arylation : This modern approach aims to form a C-C bond by coupling an aryl halide directly with a C-H bond of another arene. researchgate.netnih.gov In an ideal scenario, this process has a much higher atom economy, as the only formal byproduct is an acid (e.g., HBr), and it avoids the synthesis and waste associated with organometallic reagents. researchgate.netmt.comacs.org

Table 2: Atom Economy Comparison for Aryl-Aryl Bond Formation

| Reaction Type | Generic Equation | Theoretical Atom Economy | Notes |

|---|---|---|---|

| Suzuki Coupling | Ar¹-Br + Ar²-B(OH)₂ + Base → Ar¹-Ar² + Base-HBr + B(OH)₃ | Lower | Generates significant salt and boron-containing byproducts. The atoms from the base and the boronic acid leaving group are not incorporated into the product. rsc.org |

| Direct C-H Arylation | Ar¹-Br + Ar²-H → Ar¹-Ar² + HBr | Higher | Theoretically, only HBr is produced as waste. This method is more step-economic as it avoids pre-functionalization of one of the arenes. researchgate.netacs.org |

Solvents account for a large portion of the mass and energy consumption in a chemical process and are a major source of waste. rsc.org Green chemistry principles advocate for minimizing solvent use or replacing hazardous solvents with safer alternatives. acs.org For the key cross-coupling and formylation steps, careful solvent selection is critical.

Waste minimization also involves choosing catalytic methods over stoichiometric ones, as catalysts are used in small amounts and can be recycled. joanmorais.com The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key strategy for reducing catalyst waste compared to their homogeneous counterparts. rsc.org

Table 3: Green Solvent Selection Guide for Relevant Reactions

| Solvent | Classification | Typical Use | Comments |

|---|---|---|---|

| Water | Recommended | Suzuki Coupling, Formylation | Non-flammable, non-toxic. However, can cause hydrolysis of sensitive reagents and requires energy for removal. |

| Ethanol | Recommended | Suzuki Coupling | Renewable feedstock, low toxicity. |

| Isopropyl Acetate (i-PrOAc) | Recommended | Suzuki Coupling | Identified as a recommended green solvent for Suzuki-Miyaura couplings. acs.orgfigshare.com |

| Toluene | Problematic | Suzuki Coupling, Formylation | Effective solvent but has reproductive toxicity and environmental persistence concerns. google.com |

| Tetrahydrofuran (THF) | Problematic | Formylation, Suzuki Coupling | Widely used but can form explosive peroxides upon storage. orgsyn.orgorgsyn.org |

| Dichloromethane (DCM) | Hazardous | Formylation | Suspected carcinogen and environmentally damaging. Should be avoided where possible. nih.gov |

| N,N-Dimethylformamide (DMF) | Hazardous | Vilsmeier-Haack Formylation, Suzuki Coupling | High-boiling, effective solvent but has significant reproductive toxicity. google.com |

By integrating these green principles into the synthetic design, the production of 4-(2,5-dimethylphenyl)-2-formylphenol and similar compounds can be made more sustainable, efficient, and environmentally responsible.

Reactivity and Reaction Mechanisms of 4 2,5 Dimethylphenyl 2 Formylphenol

Reactions Involving the Formyl Group

The aldehyde functionality is a primary site of chemical reactivity in 4-(2,5-Dimethylphenyl)-2-formylphenol. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Its reactivity is modulated by the adjacent phenolic hydroxyl group and the electron-donating nature of the aromatic ring.

Nucleophilic Addition and Condensation Reactions (e.g., Knoevenagel, Aldol)

The formyl group readily participates in classic carbon-carbon bond-forming condensation reactions, which are fundamental in organic synthesis.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active methylene compound to the aldehyde, followed by a dehydration step to yield an α,β-unsaturated product. nih.govncert.nic.in For 4-(2,5-Dimethylphenyl)-2-formylphenol, the reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine). savemyexams.comdoubtnut.com The mechanism begins with the deprotonation of the active methylene compound to form a stabilized carbanion (enolate). youtube.com This enolate then attacks the electrophilic carbonyl carbon of the formyl group. The resulting aldol-type intermediate subsequently eliminates a molecule of water to form a conjugated system. savemyexams.com The presence of the ortho-hydroxyl group can influence the reaction, and in some cases, lead to subsequent intramolecular cyclization, as seen in the synthesis of coumarin derivatives from salicylaldehydes. doubtnut.comnih.gov

Aldol Condensation: In a crossed or mixed aldol condensation, 4-(2,5-Dimethylphenyl)-2-formylphenol acts as the electrophilic partner, as it lacks α-hydrogens and cannot form an enolate itself. savemyexams.com It reacts with an enolizable aldehyde or ketone (such as acetone) in the presence of an acid or base catalyst. ncert.nic.inyoutube.com The reaction proceeds via the nucleophilic attack of the enolate (formed from the ketone) on the formyl group's carbonyl carbon. chemguide.co.uk The resulting β-hydroxy ketone, or "aldol" adduct, can then undergo dehydration, often promoted by heat, to yield an α,β-unsaturated ketone, also known as a chalcone when derived from an aromatic aldehyde and an acetophenone. chemguide.co.uknih.gov

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Name | Reagent Type | Typical Catalyst | Intermediate | Final Product Type |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malonic Ester, Ethyl Acetoacetate) | Weak Base (e.g., Piperidine) | Aldol Adduct | α,β-Unsaturated Ester/Ketone |

| Aldol Condensation (Crossed) | Enolizable Ketone or Aldehyde (e.g., Acetone, Acetophenone) | Acid or Base (e.g., NaOH, H+) | β-Hydroxy Ketone/Aldehyde | α,β-Unsaturated Ketone/Aldehyde |

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The formyl group of 4-(2,5-Dimethylphenyl)-2-formylphenol can be oxidized to the corresponding carboxylic acid, 4-(2,5-Dimethylphenyl)-2-hydroxybenzoic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (KMnO₄), chromium(VI) reagents (e.g., Jones reagent), or milder oxidants like sodium chlorite (NaClO₂) often used in combination with a catalyst system. libretexts.org Aldehydes are generally easy to oxidize, and even atmospheric oxygen can lead to slow conversion to the carboxylic acid. A specific reaction for ortho-hydroxybenzaldehydes is the Dakin reaction, where hydrogen peroxide in a basic medium oxidizes the aldehyde to a catechol, replacing the formyl group with a second hydroxyl group.

Reduction: The formyl group can be reduced to a primary alcohol (a hydroxymethyl group), yielding 4-(2,5-Dimethylphenyl)-2-(hydroxymethyl)phenol. Standard reducing agents for this conversion include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation using H₂ gas over a metal catalyst (e.g., Pd, Pt, Ni) is also an effective method. For benzylic alcohols, further reduction to the corresponding hydrocarbon can be achieved under more vigorous conditions, for instance, using hydriodic acid with red phosphorus. chemsynthesis.commolbase.com

Table 2: Summary of Oxidation and Reduction Pathways

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | KMnO₄, CrO₃/H₂SO₄, NaClO₂ | Carboxylic Acid (-COOH) |

| Oxidation (Dakin) | H₂O₂ / base | Phenolic Hydroxyl (-OH) |

| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | Primary Alcohol (-CH₂OH) |

Schiff Base Formation with Nitrogenous Nucleophiles

The reaction of the formyl group with primary amines is a robust and widely used transformation that yields imines, commonly known as Schiff bases. This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically reversible and often carried out in a solvent that allows for the removal of water to drive the equilibrium toward the product. The intramolecular hydrogen bond between the ortho-hydroxyl group and the newly formed imine nitrogen can enhance the stability of the resulting Schiff base.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and its oxygen atom is nucleophilic, allowing it to participate in a range of reactions. Its reactivity is influenced by the ortho-formyl group, which can engage in hydrogen bonding and withdraw electron density.

O-Alkylation and O-Acylation Reactions

The hydrogen of the phenolic hydroxyl group can be substituted by alkyl or acyl groups to form ethers and esters, respectively.

O-Alkylation: Phenolic ethers can be synthesized via the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base (e.g., potassium carbonate, K₂CO₃) to form a phenoxide ion, which then acts as a nucleophile. The subsequent reaction of this phenoxide with an alkyl halide (e.g., ethyl bromoacetate) through an Sₙ2 reaction yields the corresponding ether.

O-Acylation: The phenolic hydroxyl group can be acylated to form esters using acylating agents such as acyl chlorides or acid anhydrides. savemyexams.comsavemyexams.com The reaction with an acyl chloride (e.g., acetyl chloride) typically proceeds in the presence of a base like pyridine to neutralize the HCl byproduct. chemguide.co.uk Alternatively, acid anhydrides (e.g., acetic anhydride) are frequently used for this transformation, often with a catalyst. nih.gov This reaction is the basis for the synthesis of aspirin from salicylic acid. doubtnut.comyoutube.com

Table 3: Common Alkylation and Acylation Reagents

| Reaction Type | Reagent Class | Example Reagent | Product Type |

| O-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Phenyl Ether |

| O-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Phenyl Ester |

| O-Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Phenyl Ester |

Hydrogen Bonding Interactions and Their Influence on Reactivity

A defining characteristic of 4-(2,5-Dimethylphenyl)-2-formylphenol is the strong intramolecular hydrogen bond between the phenolic hydroxyl group (donor) and the oxygen of the ortho-formyl group (acceptor). This interaction has several significant consequences:

Conformational Rigidity: The hydrogen bond holds the hydroxyl and formyl groups in a planar, six-membered ring-like structure, which imparts conformational rigidity to the molecule.

Altered Acidity and Basicity: The hydrogen bond decreases the acidity of the phenolic proton compared to its para-isomer (4-hydroxybenzaldehyde), where intermolecular hydrogen bonding occurs. It also reduces the availability of the lone pairs on the carbonyl oxygen, slightly decreasing its basicity.

Influence on Reactivity: The intramolecular hydrogen bond can affect the reactivity of both functional groups. It can lower the electrophilicity of the carbonyl carbon by partially satisfying the electron demand of the carbonyl oxygen. Conversely, the stabilization of the phenoxide ion through delocalization and potential interaction with the formyl group can influence reactions at the hydroxyl site. Theoretical studies on salicylaldehyde (B1680747) estimate the energy of this hydrogen bond to be significant, around 8-9 kcal/mol. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Rings

The phenolic ring of 4-(2,5-Dimethylphenyl)-2-formylphenol is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group, which directs incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org Conversely, the formyl group is electron-withdrawing and deactivating, which would typically direct incoming groups to the meta position. libretexts.org The position of substitution is therefore a result of the combined directing effects of these groups and the steric hindrance imposed by the bulky 2,5-dimethylphenyl substituent.

In contrast, nucleophilic aromatic substitution on the aromatic rings is less common as the rings are electron-rich. Such reactions typically require the presence of strong electron-withdrawing groups and a good leaving group, which are not inherent to the structure of 4-(2,5-Dimethylphenyl)-2-formylphenol.

Intramolecular Cyclization and Rearrangement Processes

Substituted salicylaldehydes are known to participate in various intramolecular cyclization reactions. For instance, they can react with enolates or their equivalents to form chromane derivatives through a sequence of condensation, Michael addition, and intramolecular cyclization. beilstein-journals.org The presence of the phenolic hydroxyl and formyl groups in proximity on the aromatic ring of 4-(2,5-Dimethylphenyl)-2-formylphenol makes it a potential precursor for the synthesis of heterocyclic compounds. For example, a multicatalytic, one-pot, asymmetric Michael/Stetter reaction between salicylaldehydes and electron-deficient alkynes can yield benzofuranone products. nih.gov

Rearrangement reactions are also a possibility for this class of compounds. One notable example is the Dakin oxidation, a redox reaction that converts ortho- or para-hydroxylated phenyl aldehydes or ketones to benzenediols using alkaline hydrogen peroxide. wiley-vch.de This reaction proceeds through a nucleophilic attack by a hydroperoxide anion, followed by aryl migration. Another potential rearrangement is the Beckmann rearrangement of the corresponding salicylaldoxime, which can lead to the formation of benzoxazoles through an intramolecular cyclization process. acs.org

Computational Studies on Reaction Mechanisms and Transition States

Computational studies on substituted phenols often categorize substituents as either electron-donating or electron-withdrawing to correlate their effects with the compound's reactivity and toxicity. nih.gov For 4-(2,5-Dimethylphenyl)-2-formylphenol, such studies could elucidate the influence of the 2,5-dimethylphenyl group on the electronic properties of the phenolic ring and how this, in turn, affects reaction pathways and transition state energies for various reactions. Furthermore, computational analysis of related salicylaldehyde derivatives has been used to predict favored conformations and understand intramolecular interactions, which are crucial for predicting reactivity in cyclization and rearrangement processes. researchgate.net

Coordination Chemistry and Metal Ligand Interactions of 4 2,5 Dimethylphenyl 2 Formylphenol

Design and Synthesis of Metal Complexes Utilizing 4-(2,5-Dimethylphenyl)-2-formylphenol as a Ligand Precursor

The synthesis of metal complexes using 4-(2,5-Dimethylphenyl)-2-formylphenol typically involves its reaction with various amines to first form a Schiff base ligand. iosrjournals.orgmdpi.com This subsequent ligand is then introduced to a metal salt in a suitable solvent. rdd.edu.iqmdpi.com The choice of metal ion and reaction conditions, such as pH and temperature, plays a crucial role in directing the stoichiometry and geometry of the final complex. unsri.ac.id The bulky 2,5-dimethylphenyl substituent can also introduce significant steric hindrance, influencing the stereochemistry and stability of the resulting metal complexes.

While 4-(2,5-Dimethylphenyl)-2-formylphenol itself can coordinate to a metal center, its true versatility is unlocked in its Schiff base derivatives. These ligands are renowned for their ability to form stable complexes with a wide range of transition metals. researchgate.net Depending on the amine used in the initial condensation, these Schiff base ligands can exhibit various coordination modes:

Bidentate Coordination: The most common mode involves the deprotonated phenolic oxygen and the imine nitrogen atom coordinating to the metal center, forming a stable six-membered chelate ring. researchgate.netnih.gov

Tridentate and Tetradentate Coordination: If the amine precursor contains additional donor atoms (e.g., another amino group, a hydroxyl group, or a heterocyclic nitrogen), the resulting Schiff base ligand can be tri- or tetradentate. For instance, condensation with diamines can produce symmetrical [N₂O₂] tetradentate ligands capable of binding a single metal ion in a square planar or tetrahedral geometry or bridging two metal centers. mdpi.comnih.gov

Multi-Dentate Coordination: The use of larger polyamines, such as triethylenetetramine, can lead to the formation of hexadentate Schiff base ligands that can encapsulate a metal ion in an octahedral geometry or form dinuclear complexes. ufl.eduscience.gov

The electronic properties and geometry of the metal complexes are profoundly influenced by ligand field effects. researchgate.net The donor atoms of the Schiff base ligands derived from 4-(2,5-Dimethylphenyl)-2-formylphenol, typically nitrogen and oxygen, create an electrostatic field that splits the degenerate d-orbitals of the central metal ion into different energy levels. libretexts.org

Synthesis and Characterization of Schiff Base Ligands Derived from 4-(2,5-Dimethylphenyl)-2-formylphenol

Schiff bases are synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. iosrjournals.orgnih.gov For 4-(2,5-Dimethylphenyl)-2-formylphenol, the reaction involves its formyl group (-CHO) and a primary amine (R-NH₂). The synthesis is typically carried out by refluxing the reactants in a solvent like ethanol, sometimes with an acid or base catalyst to facilitate the formation of the imine or azomethine group (-CH=N-). mdpi.comnih.govjocpr.com The resulting Schiff base ligands are often crystalline solids and can be characterized using various spectroscopic techniques. iosrjournals.orguobasrah.edu.iq

Schiff bases derived from salicylaldehydes are exceptional chelating agents. researchgate.net The presence of the phenolic hydroxyl group ortho to the imine group allows for the formation of a stable six-membered ring upon coordination with a metal ion. nih.gov The deprotonation of the phenolic proton and the donation of the lone pair of electrons from both the phenoxide oxygen and the imine nitrogen to the metal center result in a highly stable chelate. researchgate.net This chelation enhances the thermal and chemical stability of the resulting metal complexes compared to the free ligand. The stoichiometry of these complexes is typically found to be of the ML or ML₂ type. sbmu.ac.ir

The coordination of a metal ion to a Schiff base ligand induces significant changes in its spectroscopic and magnetic properties. These properties are instrumental in elucidating the structure and bonding within the metal complexes.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for confirming complex formation. Upon chelation, the broad ν(O-H) band of the phenolic group in the free ligand disappears, indicating deprotonation and coordination. mdpi.comorientjchem.org Furthermore, the ν(C=N) stretching frequency of the imine group typically shifts, and new bands appear at lower frequencies corresponding to the formation of metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) bonds. sbmu.ac.irnih.govnih.gov

UV-Visible (Electronic) Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. The spectra typically show intense bands in the UV region due to π→π* and n→π* transitions within the ligand, which may shift upon coordination. orientjchem.org In the visible region, complexes of d-block metals often exhibit weaker bands due to d-d electronic transitions, the positions of which are indicative of the ligand field strength and the coordination environment of the metal ion. orientjchem.orgnih.govresearchgate.net

Magnetic Properties: Magnetic susceptibility measurements are used to determine the magnetic moment of a complex, which reveals information about the number of unpaired electrons and, by extension, the oxidation state and stereochemistry of the central metal ion. unt.edu For instance, Cu(II) (d⁹) complexes often exhibit magnetic moments corresponding to one unpaired electron, consistent with square planar or distorted octahedral geometries. nih.gov The magnetic moments of Co(II) (d⁷) and Ni(II) (d⁸) complexes can help distinguish between different geometries, such as tetrahedral, square planar, or octahedral. ufl.edunih.govajrconline.org

The table below summarizes typical spectroscopic and magnetic data for transition metal complexes of salicylaldehyde-derived Schiff bases.

| Property | Observation in Free Ligand | Observation in Metal Complex | Inference |

| IR Spectroscopy | Broad ν(O-H) band (~3400 cm⁻¹) | Disappearance of ν(O-H) band | Deprotonation and coordination of phenolic oxygen mdpi.comorientjchem.org |

| Sharp ν(C=N) band (~1615-1630 cm⁻¹) | Shift in ν(C=N) band (to lower or higher frequency) | Coordination of imine nitrogen mdpi.comnih.gov | |

| - | Appearance of new bands (~500-600 cm⁻¹ and ~400-500 cm⁻¹) | Formation of ν(M-O) and ν(M-N) bonds nih.gov | |

| Electronic Spectra | Intense bands for π→π* and n→π* transitions | Shift in ligand-centered transitions | Ligand-to-metal charge transfer (LMCT) and coordination effects orientjchem.orgnih.gov |

| - | Appearance of new, weaker bands in the visible region | d-d transitions, indicative of coordination geometry researchgate.net | |

| Magnetic Moment | Diamagnetic | Paramagnetic (for many transition metals) | Provides information on the number of unpaired electrons and geometry unt.edu |

| - | e.g., ~1.7-2.2 B.M. for Cu(II) complexes | Suggests one unpaired electron, typical for square planar or octahedral Cu(II) nih.gov | |

| - | e.g., ~2.9-3.4 B.M. for octahedral Ni(II) complexes | Suggests two unpaired electrons ajrconline.org |

Applications of Metal Complexes in Catalysis (Non-Biological)

Metal complexes derived from Schiff base ligands are of significant interest for their catalytic activity in a variety of organic transformations. nih.gov The ability to systematically modify the ligand's steric and electronic properties allows for the fine-tuning of the metal center's reactivity. These complexes have been employed as catalysts in several important non-biological reactions.

For example, palladium complexes are widely used in cross-coupling and C-H functionalization reactions. mdpi.com A palladium complex derived from a precursor like 4-(2,5-Dimethylphenyl)-2-formylphenol could potentially catalyze reactions such as Buchwald-Hartwig amination for C-N bond formation. mdpi.com Similarly, complexes of copper, cobalt, and manganese have shown catalytic activity in oxidation reactions, such as the oxidation of phenols to catechols and hydroquinones, which are valuable industrial intermediates. researchgate.net The stable, well-defined coordination environment provided by the Schiff base ligand helps to stabilize the metal catalyst and facilitate the catalytic cycle. nih.gov

Homogeneous and Heterogeneous Catalysis

Metal complexes of substituted salicylaldehyde (B1680747) ligands are workhorses in homogeneous catalysis , where the catalyst and reactants are in the same phase. These soluble complexes often exhibit high activity and selectivity under mild reaction conditions. For complexes of 4-(2,5-Dimethylphenyl)-2-formylphenol, the bulky substituent could enhance catalytic efficiency by preventing the formation of inactive dimeric species in solution, a common deactivation pathway for many catalysts. The electronic effects of the dimethylphenyl group, being weakly electron-donating, could also modulate the reactivity of the metal center.

In the realm of heterogeneous catalysis , where the catalyst is in a different phase from the reactants, these complexes could be immobilized on solid supports. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of easy separation and recyclability characteristic of heterogeneous systems. The bulky nature of the 4-(2,5-Dimethylphenyl)-2-formylphenol ligand could play a crucial role in preventing leaching of the metal complex from the support, thereby enhancing its operational stability. While specific studies on this compound are lacking, the principles of ligand-directed heterogeneous catalysis suggest that the ligand's structure is pivotal in defining the catalyst's performance.

Stereoselective Catalysis

The development of catalysts for stereoselective synthesis , which selectively produce one enantiomer of a chiral product, is a major goal in modern chemistry. The inherent chirality that can be established in metal complexes of 4-(2,5-Dimethylphenyl)-2-formylphenol, particularly when combined with a chiral amine to form a Schiff base ligand, makes it a promising candidate for asymmetric catalysis. The bulky 2,5-dimethylphenyl group is expected to create a well-defined chiral environment around the metal center, which can effectively discriminate between different stereoisomeric transition states, leading to high enantioselectivity in reactions such as asymmetric epoxidation, reduction, or carbon-carbon bond formation.

Self-Assembly and Supramolecular Architectures Involving Metal-Ligand Coordination

The directed assembly of molecular components into ordered, functional superstructures is a cornerstone of supramolecular chemistry. The coordination of metal ions with organic ligands like 4-(2,5-Dimethylphenyl)-2-formylphenol provides a powerful tool for the construction of discrete molecular architectures and extended networks.

The structure of 4-(2,5-Dimethylphenyl)-2-formylphenol, with its defined coordination sites (the phenolic oxygen and the formyl group or its imine derivative) and the sterically demanding dimethylphenyl substituent, is conducive to the formation of predictable supramolecular assemblies. The interplay between the coordination geometry of the metal ion and the steric profile of the ligand can direct the self-assembly process towards the formation of specific structures, such as molecular squares, cages, or more complex three-dimensional frameworks. These supramolecular entities can exhibit interesting properties, including host-guest chemistry, molecular recognition, and even emergent catalytic activity. While the supramolecular chemistry of this specific ligand remains to be explored, the principles established with analogous systems suggest a rich and varied structural landscape awaiting discovery.

Advanced Spectroscopic and Analytical Characterization of 4 2,5 Dimethylphenyl 2 Formylphenol and Its Derivatives

High-Resolution NMR Spectroscopy for Structure Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise molecular structure of organic compounds in solution.

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the 4-(2,5-dimethylphenyl)-2-formylphenol framework.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.eduwikipedia.org In the COSY spectrum of this compound, cross-peaks would be observed between the formyl proton and the adjacent aromatic proton on the phenol (B47542) ring, as well as between the aromatic protons on both the phenol and dimethylphenyl rings that are vicinal to each other. This allows for the sequential assignment of protons within each aromatic system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C coupling). wikipedia.orgyoutube.com This technique is crucial for assigning the carbon signals of the molecule. For instance, the proton signal of the formyl group will show a correlation to the carbon signal of the aldehyde, and each aromatic proton will correlate to its corresponding aromatic carbon atom.

Interactive Data Table: Expected 2D NMR Correlations for 4-(2,5-Dimethylphenyl)-2-formylphenol

| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H - ¹H | - Formyl proton ↔ adjacent aromatic proton- Vicinal aromatic protons on both rings | Proton-proton coupling networks within each ring system. |

| HSQC | ¹H - ¹³C (¹J) | - Formyl proton ↔ formyl carbon- Aromatic protons ↔ directly attached aromatic carbons- Methyl protons ↔ methyl carbons | Direct one-bond proton-carbon connectivities for unambiguous carbon assignment. |

| HMBC | ¹H - ¹³C (²⁻⁴J) | - Formyl proton ↔ adjacent and ortho- carbons on the phenol ring- Protons on one ring ↔ carbons on the other ring (across the C-C linkage) | Long-range connectivity, confirming the linkage between the two aromatic rings and the position of the formyl group. |

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) is a powerful tool for characterizing the compound in its crystalline form. The chemical shift, an NMR parameter sensitive to the local electronic environment, can report on the conformational changes of molecules between solution and solid states. researchgate.net Different crystalline forms, or polymorphs, can exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions. By analyzing the ¹³C cross-polarization magic-angle spinning (CP-MAS) spectra, researchers can identify and differentiate between polymorphs of 4-(2,5-dimethylphenyl)-2-formylphenol, providing insights into the number of unique molecules in the asymmetric unit and their local environments.

Variable-temperature (VT) NMR studies can reveal information about dynamic processes occurring in solution, such as rotational isomerism. mdpi.com For 4-(2,5-dimethylphenyl)-2-formylphenol, rotation around the single bond connecting the phenyl and dimethylphenyl rings may be hindered. At low temperatures, this rotation could be slow enough on the NMR timescale to give rise to distinct signals for what would otherwise be equivalent nuclei, leading to a doubling of signals in the ¹H and ¹³C NMR spectra. mdpi.com As the temperature is increased, the rate of rotation increases, and these separate signals will broaden and eventually coalesce into a single averaged signal. mdpi.com The temperature at which this coalescence occurs can be used to calculate the energy barrier for the rotational process.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Elucidating Reaction Products and Impurities

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. nih.gov This is invaluable for confirming the identity of 4-(2,5-dimethylphenyl)-2-formylphenol and for identifying any impurities or side products from its synthesis. Techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers can yield mass accuracies in the low ppm range. researchgate.net

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion) to generate a fragmentation pattern (product ion spectrum). windows.net By analyzing these fragmentation patterns, the structure of the precursor ion can be deduced. For 4-(2,5-dimethylphenyl)-2-formylphenol, characteristic fragmentation pathways would likely involve the loss of the formyl group (CHO), methyl groups (CH₃), and potentially cleavage of the bond between the two aromatic rings. This detailed fragmentation data is crucial for the structural confirmation of the target compound and the tentative identification of unknown reaction byproducts.

X-ray Crystallography for Solid-State Structural Determination and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and configuration. For 4-(2,5-dimethylphenyl)-2-formylphenol and its derivatives, X-ray crystallography can confirm the planar nature of the aromatic rings and determine the dihedral angle between them, which is influenced by steric hindrance from the methyl and formyl substituents.

Conformational Analysis in the Crystalline Phase

The three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding a compound's physical and chemical properties. X-ray crystallography is a primary technique for determining the precise molecular geometry, intermolecular interactions, and packing in the crystalline phase.

For aromatic compounds similar to 4-(2,5-Dimethylphenyl)-2-formylphenol, such as (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone, X-ray diffraction studies reveal key structural features. In one such study, the dihedral angle between the two aromatic rings was found to be 61.95 (4)°. nih.gov This significant twist between the phenyl rings is a common feature in related benzophenone (B1666685) structures. nih.gov The crystal structure is often stabilized by a network of intermolecular interactions. In the case of (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone, O—H⋯O hydrogen bonds and C—H⋯O weak interactions create polymeric chains that extend along different crystallographic axes. nih.gov

Conformational polymorphism, where a compound exists in different crystalline structures due to variations in molecular conformation, is a known phenomenon in organic crystals. sfasu.edu The specific conformation adopted by a molecule in a crystal is influenced by a delicate balance of intramolecular steric effects and intermolecular forces like hydrogen bonding and π-π stacking. sfasu.edunih.gov The twisting and turning of angular bonds can lead to different isomeric forms within the crystal lattice. sfasu.edu For 4-(2,5-Dimethylphenyl)-2-formylphenol, the rotation around the single bond connecting the two phenyl rings would be a key conformational determinant, influenced by the steric hindrance of the methyl and formyl groups.

Table 1: Crystallographic Data for a Related Benzophenone Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.26 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.1392 (10) |

| b (Å) | 8.1386 (7) |

| c (Å) | 23.665 (2) |

| V (ų) | 2338.0 (3) |

| Z | 8 |

| Dihedral Angle | 61.95 (4)° |

Data for (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone. nih.gov

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

Electronic spectroscopy provides valuable information on the electronic structure and photophysical behavior of molecules, including how they absorb and emit light.

UV-Vis Absorption and Molar Absorptivity

UV-Vis absorption spectroscopy is used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher-energy excited state. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from these spectra.

For aromatic carbonyl compounds like 4-(2,5-Dimethylphenyl)-2-formylphenol, the UV-Vis spectrum is typically characterized by absorptions arising from π→π* and n→π* transitions. The π→π* transitions, associated with the aromatic rings and conjugated systems, are generally intense and appear at shorter wavelengths. The n→π* transitions, involving the non-bonding electrons of the carbonyl oxygen, are typically less intense and occur at longer wavelengths.

In studies of similar Schiff base compounds, such as 2-[(2,4-Dimethylphenyl)iminomethyl]-6-methylphenol, UV-Vis spectra show characteristic absorption bands. researchgate.net For example, theoretical calculations on related molecules have been used to predict maximum absorption wavelengths, which are then compared with experimental data. researchgate.netnih.gov The solvent can also influence the position and intensity of absorption bands due to solute-solvent interactions.

Table 2: Typical UV-Vis Absorption Data for Aromatic Carbonyl Compounds

| Compound Type | Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) | Transition Type |

|---|---|---|---|---|

| Aromatic Ketone | Ethanol | ~240-280 | >10,000 | π→π* |

| Aromatic Ketone | Hexane | ~300-340 | <500 | n→π* |

| Phenolic Aldehyde | Methanol | ~260, ~320 | Variable | π→π, n→π |

Data represents typical ranges for compounds with similar functional groups.

Fluorescence Quantum Yields and Lifetime Measurements

Fluorescence spectroscopy measures the light emitted when a molecule relaxes from an excited electronic state back to the ground state. The fluorescence quantum yield (ΦF) represents the efficiency of this emission process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

These parameters are highly sensitive to the molecular structure and its environment. For instance, compounds that act as "molecular rotors" exhibit fluorescence properties that are dependent on the viscosity of the medium. researchgate.net In these systems, intramolecular rotation provides a non-radiative decay pathway that competes with fluorescence. An increase in viscosity restricts this rotation, leading to an increase in both fluorescence quantum yield and lifetime. researchgate.net

The temperature also plays a critical role, as it can affect the rates of non-radiative decay. researchgate.net The relationship between the radiative decay rate (kF) and the non-radiative decay rate (k_nr_) is given by: ΦF = kF / (kF + k_nr_) τ = 1 / (kF + k_nr_)

Measurements are often performed relative to a standard with a known quantum yield, such as fluorescein or rhodamine dyes. thermofisher.comsemanticscholar.org

Table 3: Fluorescence Parameters for Standard Dyes

| Fluorophore | Solvent | Quantum Yield (ΦF) | Lifetime (τ) (ns) |

|---|---|---|---|

| Fluorescein | 0.1 M NaOH | 0.92 | 4.0 |

| Rhodamine 6G | Ethanol | 0.95 | 4.1 |

| Alexa Fluor 488 | PBS | 0.92 | 4.1 |

Reference data for commonly used fluorescence standards. thermofisher.comsemanticscholar.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing intermolecular interactions within a molecule. These techniques measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its chemical environment.

For 4-(2,5-Dimethylphenyl)-2-formylphenol, the spectra would be expected to show characteristic bands for the O-H, C=O, C-H, and aromatic C=C bonds.

O-H Stretch: The phenolic hydroxyl group typically exhibits a broad absorption band in the FTIR spectrum in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding.

C=O Stretch: The formyl carbonyl group gives rise to a strong, sharp absorption band, usually in the range of 1680-1700 cm⁻¹.

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the phenyl rings typically appear as a series of bands between 1450 and 1600 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

Both experimental measurements and theoretical calculations, often using Density Functional Theory (DFT), are employed to assign these vibrational modes. nih.govresearchgate.net DFT calculations can provide a detailed assignment of the observed bands through potential energy distribution (PED) analysis. nih.govnih.gov Vibrational spectroscopy is also sensitive to intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies of the involved functional groups. nih.gov

Table 4: Expected Vibrational Frequencies for 4-(2,5-Dimethylphenyl)-2-formylphenol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenol O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 2960 |

| Formyl C=O | Stretching | 1680 - 1700 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Typical wavenumber ranges for the specified functional groups.

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for studying chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral substance.

While 4-(2,5-Dimethylphenyl)-2-formylphenol itself is not chiral, chiral derivatives can be synthesized. Chiroptical spectroscopy is a powerful tool for determining the absolute configuration and conformational preferences of such chiral derivatives in solution. nih.gov For example, the introduction of a chiral center, such as in a Schiff base derivative formed by reacting the formyl group with a chiral amine, would make the molecule amenable to CD analysis.

The resulting CD spectrum provides information about the stereochemical properties of the molecule. mdpi.com Theoretical calculations are often used in conjunction with experimental CD spectra to assign the absolute configuration of a chiral molecule. By comparing the experimentally measured spectrum with spectra simulated for different possible stereoisomers, the correct configuration can be determined. mdpi.com This combined experimental and theoretical approach has become a valuable tool in the structural elucidation of chiral compounds. nih.gov

Theoretical and Computational Studies on 4 2,5 Dimethylphenyl 2 Formylphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, providing fundamental insights into its geometry, stability, and electronic properties. For a molecule like 4-(2,5-Dimethylphenyl)-2-formylphenol, DFT can be used to optimize its three-dimensional structure and calculate a wide range of properties that govern its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

FMO analysis for 4-(2,5-Dimethylphenyl)-2-formylphenol would reveal the regions of the molecule most likely to participate in chemical reactions. The distribution of the HOMO would indicate the primary sites for electrophilic attack, while the LUMO distribution would show the most probable sites for nucleophilic attack.

Illustrative Table of FMO Properties

| Property | Description | Theoretical Significance for 4-(2,5-Dimethylphenyl)-2-formylphenol |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates a stronger tendency to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates a greater ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

Electrostatic Potential Maps and Reactivity Descriptors

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. wikipedia.org For 4-(2,5-Dimethylphenyl)-2-formylphenol, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and formyl groups, and positive potential near the hydroxyl hydrogen.

Table of Common Reactivity Descriptors

| Descriptor | Formula | Description |

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher tendency to react. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)

Computational methods can accurately predict various types of spectra, which are invaluable for chemical identification and structural elucidation.

NMR Spectroscopy: DFT calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. capes.gov.br By comparing the calculated spectra of potential isomers with experimental data, the correct structure can be confirmed. The calculations provide a theoretical basis for assigning each peak in the spectrum to a specific atom in the molecule. capes.gov.br

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). ias.ac.in This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λ_max). These predictions help in understanding the electronic structure and the nature of the orbitals involved in the transitions. ias.ac.in

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of a molecule. researchgate.net The resulting theoretical infrared (IR) spectrum shows peaks corresponding to the vibrational modes (stretching, bending) of the functional groups. This is useful for identifying the presence of key groups like the hydroxyl (-OH) and formyl (-CHO) groups in 4-(2,5-Dimethylphenyl)-2-formylphenol. nih.gov

Illustrative Tables of Predicted Spectroscopic Data

Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

| Atom Type | Predicted Chemical Shift (Illustrative) |

|---|---|

| Phenolic -OH | ~9.0 - 11.0 ppm |

| Aldehydic -CHO | ~9.5 - 10.5 ppm |

| Aromatic C-H | ~6.5 - 8.0 ppm |

| Methyl -CH₃ | ~2.0 - 2.5 ppm |

Table: Predicted UV-Vis Absorption Maxima (λ_max in nm)

| Transition Type | Predicted λ_max (Illustrative) |

|---|---|

| π → π* | ~250 - 280 nm |

Table: Predicted IR Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Predicted Frequency (Illustrative) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | ~3200 - 3600 cm⁻¹ |

| Aldehyde (-CHO) | C=O Stretch | ~1680 - 1710 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT provides insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For 4-(2,5-Dimethylphenyl)-2-formylphenol, MD simulations can explore its conformational landscape, identifying the most stable arrangements (conformations) of the molecule, particularly concerning the rotation around the single bonds connecting the phenyl rings and the orientation of the formyl and hydroxyl groups. Furthermore, by including solvent molecules (like water or an organic solvent) in the simulation box, MD can investigate solvation effects. These simulations show how the solvent influences the molecule's preferred conformation and dynamic behavior, which is crucial for understanding its properties in solution. researchgate.net

Quantum Chemical Topology (QCT) Analysis for Bonding and Intermolecular Interactions

Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes the topology of scalar fields derived from quantum mechanics, most notably the electron density. nih.govresearchgate.net The most prominent QCT method is the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader. ias.ac.inresearchgate.net

QTAIM partitions the electron density of a molecule into atomic basins, effectively defining atoms within a molecule. wikipedia.org The analysis focuses on identifying critical points in the electron density. Of particular importance are bond critical points (BCPs), which are points of minimum electron density between two bonded nuclei. ias.ac.in The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bond. For 4-(2,5-Dimethylphenyl)-2-formylphenol, QTAIM could be used to:

Characterize the covalent bonds within the molecule (e.g., C-C, C-O, C-H bonds).

Investigate weaker intramolecular interactions, such as the hydrogen bond that may form between the phenolic hydroxyl group and the formyl oxygen.

Analyze intermolecular interactions if the molecule forms dimers or larger aggregates, providing insight into the forces (e.g., hydrogen bonding, van der Waals forces) that hold the complex together. nih.govresearchgate.net

Computational Design of Novel Derivatives with Tailored Properties

The insights gained from the comprehensive computational studies described above can be leveraged for the rational design of new derivatives of 4-(2,5-Dimethylphenyl)-2-formylphenol with specific, enhanced properties.

Tuning Reactivity: By understanding the FMOs and MEP, specific sites on the molecule can be chemically modified (e.g., by adding electron-withdrawing or electron-donating groups) to either enhance or block reactivity at desired positions.

Modifying Spectroscopic Properties: Structural modifications can be designed to shift the UV-Vis absorption wavelength, potentially creating novel dyes or photochemically active compounds.

Enhancing Intermolecular Interactions: QCT analysis can guide the design of derivatives that form stronger or more specific intermolecular interactions, which is essential for applications in materials science, such as the development of liquid crystals or organic semiconductors.

By combining these theoretical approaches, a deep and predictive understanding of 4-(2,5-Dimethylphenyl)-2-formylphenol can be achieved, paving the way for the computational design of novel molecules with properties tailored for specific applications in chemistry and material science.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-(2,5-Dimethylphenyl)-2-formylphenol |

Applications in Materials Science and Advanced Technologies Non Biological

Precursors for Polymeric Materials (e.g., Resins, Covalent Organic Frameworks)

The presence of a reactive formyl group makes 4-(2,5-Dimethylphenyl)-2-formylphenol an excellent monomer for the synthesis of various polymeric structures. It can undergo condensation reactions, most notably to form Schiff bases with primary amines, creating extended polymer chains or cross-linked resins. mdpi.com

A particularly promising application is in the construction of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with highly ordered structures, built from organic monomers. researchgate.net The formyl group of 4-(2,5-Dimethylphenyl)-2-formylphenol can react with multitopic amine linkers to form imine-linked 2D or 3D COFs. nih.gov The bulky 2,5-dimethylphenyl substituent would play a crucial role in dictating the stacking of the framework layers and tuning the pore size and environment. This could lead to COFs with applications in gas storage, separation, and heterogeneous catalysis. nih.gov The synthesis of such COFs typically involves reacting the aldehyde monomer with an amine linker under solvothermal conditions to yield a stable, crystalline, and porous material.

Organic Light-Emitting Diode (OLED) Materials

In the field of OLEDs, molecules with specific electronic properties are required for efficient light emission. While 4-(2,5-Dimethylphenyl)-2-formylphenol is not an emissive material on its own, it serves as a valuable precursor for synthesizing larger, more complex molecules used in OLED devices. nih.gov The benzophenone (B1666685) core, structurally related to the subject compound, has been widely used to create host materials for phosphorescent OLEDs (PhOLEDs) and emitters exhibiting thermally activated delayed fluorescence (TADF). nih.gov

By functionalizing the phenolic and formyl groups, this compound can be integrated into larger donor-acceptor or bipolar host architectures. mdpi.comrsc.org For instance, the phenol (B47542) group can be used to link electron-donating units, while the formyl group can be converted to link electron-accepting moieties. This design strategy is crucial for achieving balanced charge injection and transport within the emissive layer of an OLED, leading to high efficiency and stability. nih.govelsevierpure.com The twisted geometry induced by the dimethylphenyl group could also be advantageous in reducing intermolecular quenching effects, a common issue in solid-state emitters. nih.gov

Chemo- and Fluorogenic Sensors for Analytical Applications

Schiff bases derived from salicylaldehydes are renowned for their ability to act as chemosensors for various analytes. researchgate.netnih.gov The reaction of 4-(2,5-Dimethylphenyl)-2-formylphenol with an appropriate amine yields a Schiff base ligand where the phenolic oxygen and the imine nitrogen create a binding pocket (N,O-donor site) ideal for coordinating with ions or molecules. nih.govresearchgate.netnih.gov

Schiff bases based on salicylaldehyde (B1680747) derivatives are highly effective at detecting a wide range of metal ions. researchgate.netnih.gov Upon coordination with a metal ion like Cu²⁺, Fe³⁺, Al³⁺, or Zn²⁺, the electronic structure of the Schiff base is perturbed, leading to a distinct change in its optical properties. researchgate.netnih.govnih.govsemanticscholar.orgresearchgate.netmdpi.com This can manifest as a visible color change (colorimetric sensing) or a significant enhancement or quenching of its fluorescence (fluorogenic sensing). researchgate.net The 2,5-dimethylphenyl group on the 4-(2,5-Dimethylphenyl)-2-formylphenol backbone would modulate the electronic properties of the ligand, thereby fine-tuning its selectivity and sensitivity towards specific ions. For example, a Schiff base sensor derived from this compound could potentially detect Al³⁺ through a fluorescence enhancement mechanism. nih.gov

| Analyte Type | Potential Target Ions | Sensing Mechanism | Typical Response |

| Metal Ions | Zn²⁺, Al³⁺, Cu²⁺, Fe³⁺ | Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), Ligand-to-Metal Charge Transfer (LMCT) | Fluorescence "turn-on" or "turn-off"; Color change |

| Anions | F⁻, CN⁻, H₂PO₄⁻ | Hydrogen bonding, deprotonation | Fluorescence or colorimetric change |

This table represents potential sensing capabilities based on known salicylaldehyde Schiff base sensors.

Beyond ions, the functional platform of salicylaldehyde Schiff bases can be adapted to detect neutral small molecules. The design principles remain similar, involving a specific interaction between the target molecule and the sensor that triggers a measurable optical response. While less common than ion sensing, applications in detecting molecules like hydrazines or specific amino acids have been reported for related systems. The versatility of the Schiff base synthesis allows for the incorporation of various recognition units tailored to the desired small molecule analyte.

Photochromic and Thermochromic Materials

One of the most fascinating properties of salicylaldehyde Schiff bases (often called anils) is their ability to exhibit photochromism and thermochromism—a reversible change in color upon exposure to light (UV) or heat, respectively. researchgate.netresearchgate.net This phenomenon is rooted in a reversible intramolecular proton transfer, leading to a tautomeric equilibrium between the enol form and the keto form. researchgate.net

In the ground state, the molecule exists as the pale yellow or colorless enol tautomer. Upon irradiation with UV light or heating, it undergoes a transformation to the colored (often orange or red) trans-keto tautomer. researchgate.net This process is reversible, with the molecule returning to its enol form in the dark or upon cooling. The π-π stacking interactions between molecules in the solid state can significantly influence whether a material is photochromic, thermochromic, or both. researchgate.netresearchgate.net Schiff bases prepared from 4-(2,5-Dimethylphenyl)-2-formylphenol are expected to exhibit this behavior, with the dimethylphenyl group potentially influencing the crystal packing and thus the specific chromic properties. researchgate.net

| State | Stimulus | Structure | Typical Color |

| Ground State | - | Enol Tautomer | Colorless / Pale Yellow |

| Excited State | UV Light / Heat | trans-Keto Tautomer | Orange / Red |

This table describes the general mechanism for photo- and thermochromism in salicylaldehyde Schiff bases.

Organic Semiconductors and Electronic Devices

Organic semiconductors are the active components in a range of electronic devices, including field-effect transistors (OFETs) and solar cells. youtube.com Materials with extended π-conjugation, such as polymers and metal complexes derived from Schiff bases, can exhibit semiconducting properties. researchgate.net

By reacting 4-(2,5-Dimethylphenyl)-2-formylphenol to form conjugated polymers or using it to create metal-Schiff base complexes, it is possible to develop novel organic semiconductors. researchgate.net The resulting materials' electronic properties, such as the HOMO/LUMO energy levels and the band gap, would be determined by the extent of conjugation and the nature of the repeating units or the central metal ion. researchgate.net The 2,5-dimethylphenyl group could enhance the solubility and processability of these materials, which are critical factors for their incorporation into electronic devices via solution-based techniques.

Future Directions and Emerging Research Avenues for 4 2,5 Dimethylphenyl 2 Formylphenol

Integration into Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry, which studies complex chemical systems held together by non-covalent bonds, offers a fertile ground for exploring the capabilities of 4-(2,5-Dimethylphenyl)-2-formylphenol. The inherent functionalities of this molecule make it an excellent candidate for designing sophisticated host-guest systems.